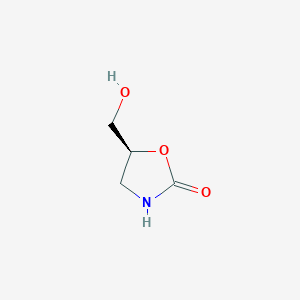

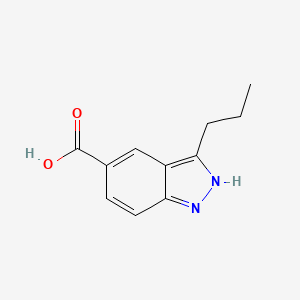

![molecular formula C20H18N2O3 B2392320 N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 514221-94-4](/img/structure/B2392320.png)

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut. Since then, it has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One significant area of research focuses on the synthesis and evaluation of benzofuran derivatives as enzyme inhibitors. For instance, the synthesis of benzofuran hydroxamic acids has led to the identification of potent inhibitors of the 5-lipoxygenase enzyme, which plays a crucial role in inflammation and asthma. These inhibitors were designed to exhibit enhanced lipophilicity, leading to increased potency but varied oral activity based on substituent modifications (Ohemeng et al., 1994).

Antitumor Activity

Research into benzofuran derivatives has also extended to their potential antitumor properties. Novel benzofuran-2-carboxamide derivatives have been synthesized and assessed for their neuroprotective and antioxidant activities. These compounds showed considerable promise in protecting against NMDA-induced excitotoxic neuronal cell damage, with specific derivatives exhibiting potent and efficacious neuroprotective actions. This research suggests a potential therapeutic avenue for neurodegenerative diseases (Cho et al., 2015).

Neuroscience Research

The exploration of benzofuran derivatives in neuroscience research highlights their potential in developing treatments for cognitive impairments. Derivatives with specific substitutions have been identified as having significant antiamnestic (anti-amnesia) and antihypoxic (protection against oxygen deprivation) activities, demonstrating their potential as cognitive enhancers (Ono et al., 1995).

Antimicrobial and Antioxidant Studies

Additionally, phenolic esters and amides of benzofuran derivatives have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. This line of research has led to the identification of compounds with good chelating ability and scavenging activity, as well as those exhibiting potent antibacterial activities against specific pathogens (Shankerrao et al., 2013).

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-17-8-4-5-13-11-18(25-19(13)17)20(23)21-10-9-14-12-22-16-7-3-2-6-15(14)16/h2-8,11-12,22H,9-10H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYAHRDLWLLGED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2392237.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)

![2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392239.png)

![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)

![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)

![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)

![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)

![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)